molecular formula C18H11FO B12680473 Benz(a)anthracen-7(12H)-one, 5-fluoro- CAS No. 2558-51-2

Benz(a)anthracen-7(12H)-one, 5-fluoro-

Cat. No.: B12680473
CAS No.: 2558-51-2
M. Wt: 262.3 g/mol
InChI Key: AXFADDFHKQHTIZ-UHFFFAOYSA-N
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Description

Benz(a)anthracen-7(12H)-one, 5-fluoro-: is a fluorinated derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracen-7(12H)-one, 5-fluoro- typically involves the fluorination of benz(a)anthracene derivatives. One common method is the direct fluorination of benz(a)anthracene-7,12-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthracen-7(12H)-one, 5-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benz(a)anthracen-7(12H)-one, 5-fluoro- is used as a precursor in the synthesis of more complex fluorinated PAHs and other organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its interactions with biological macromolecules, such as DNA and proteins. It is used in studies related to mutagenesis and carcinogenesis due to its structural similarity to other PAHs .

Medicine: Research into the potential therapeutic applications of Benz(a)anthracen-7(12H)-one, 5-fluoro- is ongoing. It is investigated for its potential use in cancer treatment and as a diagnostic tool in medical imaging .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of Benz(a)anthracen-7(12H)-one, 5-fluoro- involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s fluorinated structure enhances its reactivity and ability to penetrate biological membranes, making it a potent agent in mutagenesis studies .

Comparison with Similar Compounds

Uniqueness: Benz(a)anthracen-7(12H)-one, 5-fluoro- is unique due to its specific fluorination, which significantly alters its chemical reactivity and biological interactions compared to non-fluorinated and other fluorinated derivatives. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

2558-51-2

Molecular Formula

C18H11FO

Molecular Weight

262.3 g/mol

IUPAC Name

5-fluoro-12H-benzo[a]anthracen-7-one

InChI

InChI=1S/C18H11FO/c19-17-10-16-15(13-7-3-4-8-14(13)17)9-11-5-1-2-6-12(11)18(16)20/h1-8,10H,9H2

InChI Key

AXFADDFHKQHTIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C(=C3)F

Origin of Product

United States

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